Cas no 567-19-1 (3-chloro-1λ?,2-benzothiazole-1,1-dione)

3-chloro-1λ?,2-benzothiazole-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-Chlorobenzo[d]isothiazole 1,1-dioxide
- 1,2-Benzisothiazole,3-chloro-, 1,1-dioxide
- 3-chloro-1,2-benzothiazole 1,1-dioxide
- 3-Chloro-1,2-benzothiazole-1,1-dione
- 3-CHLORO-BENZO[D]ISOTHIAZOLE 1,1-DIOXIDE
- 3-chloro-1,2-benzisothiazole-1,1-dioxide
- 3-Chloro-1,2-benzoisothiazole-1,1-dioxide
- Pseudosaccharin chloride
- pseudosaccharyl chloride
- 3-Chloro-psi-saccharin
- 3-chlorobenzoisothiazole 1,1-dioxide
- 3-Chloro-1,2-benzisothiazole 1,1-dioxide
- 1,2-Benzisothiazole, 3-chloro-, 1,1-dioxide
- 1AYD6UVV3F
- VBEJRJPHNPIURV-UHFFFAOYSA-N
- 3-Chlorobenzo(d)isothiazole 1,1-dioxide
- NSC49757
- Pseudosaccharinchlorid
- pseudosaccharine chlo
- 3-chloro-1λ?,2-benzothiazole-1,1-dione
- BS-13580
- saccharin chloride
- SY128981
- FT-0769897
- 7-chloro-9$l^{6}-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraene 9,9-dio xide
- 3-chlorobenzoisothiazol-1,1-dioxide
- 3-chlorobenzisothiazole-1,1-dioxide
- 3-chloro benzo [d] isothiazole 1,1-dioxide
- DTXSID00205255
- 3-chlorobenzisothiazole 1, 1-dioxide
- 3-chloro-1lambda6,2-benzothiazole-1,1-dione
- AC1765
- 1, 3-chloro-, 1,1-dioxide
- EN300-03953
- 567-19-1
- AKOS000122518
- 3-chloro-1??,2-benzothiazole-1,1-dione
- 3-chloro benzo[d]isothiazole 1,1-dioxide
- pseudosaccharine chloride
- SCHEMBL299421
- 3-CHLORO-1H-BENZO(D)ISOTHIAZOLE-1,1-DIONE
- F2124-0714
- 3-Chlorobenzo[d]isothiazole-1,1-dioxide
- SACCHARIN PSEUDOCHLORIDE
- NSC-49757
- NSC 49757
- DB14628
- 3-chloro benzo[d]isothiazol 1,1-dioxide
- 3-Chloro-1,1-dioxide
- 3-Chloro-benzo[d]isothiazole-1,1-dioxide
- 3-chloro-1,2-benzoisothiazole 1,1-dioxide
- .GAMMA.-SACCHARIN CHLORIDE
- UNII-1AYD6UVV3F
- 3-CHLORO-PSEUDO-SACCHARIN
- 3-chloro-1H-1lambda6-benzo[d]isothiazole-1,1-dione
- MFCD00835585
- HMS1779J01
- 3-chlorobenzisothiazole 1,1-dioxide
- Q27252172
- Pentanal, 2,2,4-trimethyl-
- 3-chloro-1,2-benzisothiazole-1,1dioxide
- GAMMA-SACCHARIN CHLORIDE
- DB-072179
- DTXCID00127746
- AE-508/36398045
-
- MDL: MFCD00835585
- Inchi: 1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H
- InChI Key: VBEJRJPHNPIURV-UHFFFAOYSA-N
- SMILES: ClC1C2=C([H])C([H])=C([H])C([H])=C2S(N=1)(=O)=O
Computed Properties
- Exact Mass: 200.96500
- Monoisotopic Mass: 200.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Tautomer Count: nothing
- Topological Polar Surface Area: 54.9
Experimental Properties
- Color/Form: Colorless solid
- Density: 1.64
- Boiling Point: 377.1°Cat760mmHg
- Flash Point: 181.9°C
- Refractive Index: 1.695
- PSA: 54.88000
- LogP: 1.89070
3-chloro-1λ?,2-benzothiazole-1,1-dione Security Information
3-chloro-1λ?,2-benzothiazole-1,1-dione Customs Data
- HS CODE:2934991000
- Customs Data:
China Customs Code:
2934991000Overview:
2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-chloro-1λ?,2-benzothiazole-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM275840-5g |
3-Chlorobenzo[d]isothiazole 1,1-dioxide |
567-19-1 | 95%+ | 5g |
$237 | 2022-12-28 | |
abcr | AB278823-250 mg |
3-Chloro-1,2-benzothiazole 1,1-dioxide, 95%; . |
567-19-1 | 95% | 250mg |
€219.30 | 2023-04-26 | |
Enamine | EN300-03953-2.5g |
3-chloro-1lambda6,2-benzothiazole-1,1-dione |
567-19-1 | 93% | 2.5g |
$129.0 | 2023-04-24 | |
Life Chemicals | F2124-0714-0.5g |
3-chloro-1lambda6,2-benzothiazole-1,1-dione |
567-19-1 | 95% | 0.5g |
$195.0 | 2023-09-06 | |
TRC | C621673-50mg |
3-Chloro-1lambda6,2-benzothiazole-1,1-dione |
567-19-1 | 50mg |
$87.00 | 2023-05-18 | ||
Chemenu | CM275840-5g |
3-Chlorobenzo[d]isothiazole 1,1-dioxide |
567-19-1 | 95% | 5g |
$746 | 2021-06-17 | |
TRC | C621673-500mg |
3-Chloro-1lambda6,2-benzothiazole-1,1-dione |
567-19-1 | 500mg |
$414.00 | 2023-05-18 | ||
Enamine | EN300-03953-0.25g |
3-chloro-1lambda6,2-benzothiazole-1,1-dione |
567-19-1 | 93% | 0.25g |
$34.0 | 2023-04-24 | |
eNovation Chemicals LLC | D686332-1g |
3-Chlorobenzoisothiazole 1,1-Dioxide |
567-19-1 | 95% | 1g |
$430 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6297-10G |
3-chloro-1λ?,2-benzothiazole-1,1-dione |
567-19-1 | 95% | 10g |
¥ 7,431.00 | 2023-03-15 |
3-chloro-1λ?,2-benzothiazole-1,1-dione Related Literature
-
1. Heteroaromatic ethers of phenols in nickel-catalysed ipso-replacement reactions with magnesium, zinc and tin organometallic compoundsAmadeu F. Brigas,Robert A. W. Johnstone J. Chem. Soc. Perkin Trans. 1 2000 1735
-
Kamalpreet Kaur,Suman Srivastava RSC Adv. 2020 10 36571
-
3. Solid-state structures of platinum–sulphur–nitrogen stacking compounds: [Pt(S2N2)(PMe2Ph)2], [Pt(S2N2H)(PMe2Ph)2]Cl, [Pt(S2N2H)(PMe2Ph)2]PF6, and [Pd(S2N2H)(PMe2Ph)2]BF4Ray Jones,Paul F. Kelly,David J. Williams,J. Derek Woollins J. Chem. Soc. Dalton Trans. 1988 803
-
5. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compoundsRudolph. A. Abramovitch,Elizabeth M. Smith,Manda Humber,Bea Purtschert,Panayencheri C. Srinivasan,George M. Singer J. Chem. Soc. Perkin Trans. 1 1974 2589
Additional information on 3-chloro-1λ?,2-benzothiazole-1,1-dione
Recent Advances in the Study of 3-chloro-1λ3,2-benzothiazole-1,1-dione (CAS: 567-19-1) and Its Applications in Chemical Biology and Medicine
3-chloro-1λ3,2-benzothiazole-1,1-dione (CAS: 567-19-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole core and chloro-substitution, has been the subject of numerous studies aimed at exploring its reactivity, biological activity, and potential therapeutic uses. The latest research has focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in various biological systems.
Recent studies have demonstrated that 3-chloro-1λ3,2-benzothiazole-1,1-dione exhibits promising antimicrobial and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed potent inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that differs from traditional antibiotics, thereby reducing the likelihood of resistance development.
In addition to its antimicrobial effects, 3-chloro-1λ3,2-benzothiazole-1,1-dione has also been investigated for its potential in cancer therapy. A 2022 study in Bioorganic & Medicinal Chemistry Letters highlighted its role as a modulator of apoptosis in cancer cells. The researchers found that the compound induced apoptosis in human leukemia cells by activating the intrinsic mitochondrial pathway. This finding opens new avenues for the development of targeted therapies for hematological malignancies.
The synthesis and structural modification of 3-chloro-1λ3,2-benzothiazole-1,1-dione have also been areas of active research. A recent paper in Organic Letters (2023) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This advancement is critical for facilitating further pharmacological studies and potential industrial applications. Additionally, computational studies have been employed to predict the compound's reactivity and optimize its structure for enhanced bioactivity.
Despite these promising findings, challenges remain in the development of 3-chloro-1λ3,2-benzothiazole-1,1-dione as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the compound's unique chemical properties and broad-spectrum biological activity make it a valuable candidate for future drug discovery efforts. Ongoing research is expected to shed more light on its potential applications and mechanisms of action, paving the way for its eventual clinical translation.
567-19-1 (3-chloro-1λ?,2-benzothiazole-1,1-dione) Related Products
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
